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molecular formula C9H9BrFN B8807742 1-(2-Bromo-4-fluorophenyl)cyclopropanamine

1-(2-Bromo-4-fluorophenyl)cyclopropanamine

Cat. No. B8807742
M. Wt: 230.08 g/mol
InChI Key: OWPCLVBUXBKHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063035B2

Procedure details

Add ethylmagnesium bromide (3 N, 53.9 mL, 74.9 mmol) to a solution of 2-bromo-4-fluorobenzonitrile(15 g, 73.5 mmol) and tetraisopropoxytitanium (23 mL, 162 mmol) in ether (25 mL) at −70° C. under N2. After stirring at the temperature for 10 min, let it warm-up to RT and stir for one hour. Add boron trifluoride etherate (BF3OEt2) (16.8 mL, 147 mmol) to the solution slowly and stir for another hour. After adding 1 N HCl (200 mL) and ether (150 mL), separate the ether layer. Add 10% NaOH (150 mL) to the aqueous solution and extract it with ether. Separate the organic layer and dry over magnesium sulfate. Filter and concentrate in vacuo to give a residue. Purify the residue by column chromatography (diethylether) to give the title compound (7.5 g, 44%). MS (ES) m/z 230 [M+1]+.
Quantity
53.9 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
catalyst
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[Br:5][C:6]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:7]=1[C:8]#[N:9].B(F)(F)F.CCOCC.Cl>CCOCC.C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C>[Br:5][C:6]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:7]=1[C:8]1([NH2:9])[CH2:2][CH2:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
53.9 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C#N)C=CC(=C1)F
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
23 mL
Type
catalyst
Smiles
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
Step Two
Name
Quantity
16.8 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at the temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
separate the ether layer
ADDITION
Type
ADDITION
Details
Add 10% NaOH (150 mL) to the aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extract it with ether
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Purify the residue by column chromatography (diethylether)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)C1(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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